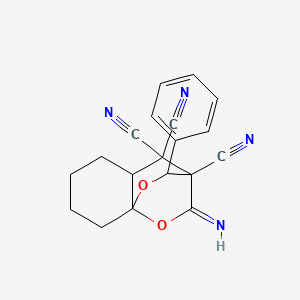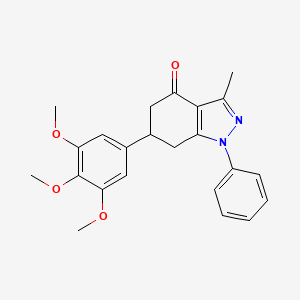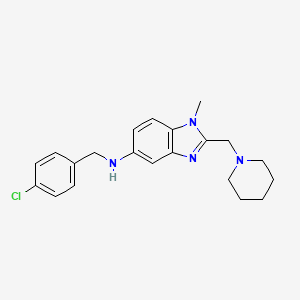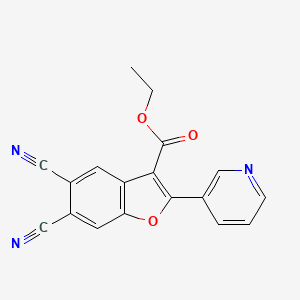
4-(4,7-Dimethoxy-1,3-benzodioxol-5-yl)-5-(3,4-dimethoxyphenyl)-1,2-oxazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(4,7-DIMETHOXY-1,3-BENZODIOXOL-5-YL)-5-(3,4-DIMETHOXYPHENYL)ISOXAZOLE is a complex organic compound that features both benzodioxole and isoxazole moieties. Compounds with such structures are often studied for their potential biological activities and applications in various fields of science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4,7-DIMETHOXY-1,3-BENZODIOXOL-5-YL)-5-(3,4-DIMETHOXYPHENYL)ISOXAZOLE typically involves multi-step organic reactions. Common synthetic routes may include:
Formation of the Benzodioxole Moiety: This can be achieved through the reaction of catechol derivatives with methoxy groups.
Formation of the Isoxazole Ring: This often involves cyclization reactions starting from appropriate precursors such as nitrile oxides and alkenes.
Industrial Production Methods
Industrial production methods for such complex compounds may involve optimized reaction conditions to maximize yield and purity. This can include the use of catalysts, controlled temperatures, and specific solvents.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy groups.
Reduction: Reduction reactions can target the isoxazole ring or the benzodioxole moiety.
Substitution: Electrophilic or nucleophilic substitution reactions can occur, especially at the aromatic rings.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Catalysts: Palladium on carbon (Pd/C) for hydrogenation reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may lead to the formation of alcohols or amines.
Scientific Research Applications
Chemistry
Synthesis of Derivatives:
Biology
Biological Activity: Compounds with similar structures have been studied for their potential antimicrobial, antifungal, and anticancer activities.
Medicine
Drug Development: The compound may serve as a lead compound for the development of new pharmaceuticals.
Industry
Material Science:
Mechanism of Action
The mechanism of action of 4-(4,7-DIMETHOXY-1,3-BENZODIOXOL-5-YL)-5-(3,4-DIMETHOXYPHENYL)ISOXAZOLE would depend on its specific biological target. Generally, such compounds may interact with enzymes, receptors, or other proteins, leading to modulation of biological pathways.
Comparison with Similar Compounds
Similar Compounds
- 4-(4,7-Dimethoxy-1,3-benzodioxol-5-yl)-5-phenylisoxazole
- 4-(4,7-Dimethoxy-1,3-benzodioxol-5-yl)-5-(3,4-dimethoxyphenyl)pyrazole
Uniqueness
The uniqueness of 4-(4,7-DIMETHOXY-1,3-BENZODIOXOL-5-YL)-5-(3,4-DIMETHOXYPHENYL)ISOXAZOLE lies in its specific substitution pattern and the presence of both benzodioxole and isoxazole rings, which may confer unique biological activities and chemical properties.
Properties
Molecular Formula |
C20H19NO7 |
|---|---|
Molecular Weight |
385.4 g/mol |
IUPAC Name |
4-(4,7-dimethoxy-1,3-benzodioxol-5-yl)-5-(3,4-dimethoxyphenyl)-1,2-oxazole |
InChI |
InChI=1S/C20H19NO7/c1-22-14-6-5-11(7-15(14)23-2)17-13(9-21-28-17)12-8-16(24-3)19-20(18(12)25-4)27-10-26-19/h5-9H,10H2,1-4H3 |
InChI Key |
BVUOUDDJBPLNJA-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=C(C=NO2)C3=CC(=C4C(=C3OC)OCO4)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-[2-[3-(2,5-Difluorophenyl)-[1,2,4]Triazolo[3,4-b][1,3,4]thiadiazol-6-yl]ethenyl]pyridine](/img/structure/B11056795.png)
![4-Methyl-1-[2-(pyridin-3-yl)piperidin-1-yl]oct-7-en-2-yn-4-ol](/img/structure/B11056797.png)

![5-amino-3-(benzylamino)-N-[3-(trifluoromethyl)phenyl]-1H-pyrazole-4-carboxamide](/img/structure/B11056804.png)
![3-(3,4-difluorophenyl)-6-(1,3,5-trimethyl-1H-pyrazol-4-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B11056819.png)
![1-(2,2-dimethyltetrahydro-2H-pyran-4-yl)-3-methyl-4-phenyl-4,8-dihydro-1H-pyrazolo[3,4-e][1,4]thiazepin-7(6H)-one](/img/structure/B11056826.png)
![2-[4-(4-fluorophenyl)piperazin-1-yl]-6-(2-methoxyphenyl)pyrimidin-4(3H)-one](/img/structure/B11056832.png)
![ethyl 4-[3-(3-nitrophenyl)-5,7-dioxo-3a,4,4a,5,7,7a,8,8a-octahydro-6H-4,8-methano[1,2]oxazolo[4,5-f]isoindol-6-yl]benzoate](/img/structure/B11056849.png)
![4-(4-hydroxy-3-methoxyphenyl)-5-[2-(1H-indol-3-yl)ethyl]-3-phenyl-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one](/img/structure/B11056853.png)

![N~3~-[(E)-(4-methoxyphenyl)methylidene]-4,6-dimethylthieno[2,3-b]pyridine-2,3-diamine](/img/structure/B11056864.png)

![18,18-dimethyl-14-propan-2-yl-17-oxa-11-thia-3,5,6,8,13-pentazapentacyclo[10.8.0.02,10.05,9.015,20]icosa-1(12),2(10),3,6,8,13,15(20)-heptaene](/img/structure/B11056874.png)
